molecular formula C16H11F3N2O2 B2937708 4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one CAS No. 704875-69-4

4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one

Cat. No. B2937708
M. Wt: 320.271
InChI Key: JZGOHJWISMGJJA-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one, commonly known as TFDBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and biological research. TFDBQ is a heterocyclic compound that contains a quinoxaline ring and a trifluoromethyl group, which makes it a unique and versatile molecule.

Scientific Research Applications

Tuning of Aggregation Enhanced Emission

Research has demonstrated the capability of certain quinoxalin-2-one derivatives to form nanoaggregates in aqueous-DMF solution, showcasing aggregation-enhanced emission. These nanoaggregates have been characterized through scanning electron and atomic force microscopy images. The study highlights how the photophysical properties of these compounds can be manipulated in both solution and solid states, correlating with the nature of benzoic acid derivatives due to π-π stacking, intermolecular, and intramolecular interactions. This understanding is further deepened through density functional theory calculations, which provide insights into their molecular and electronic behaviors (Srivastava et al., 2016).

Synthesis of Fused Nitrogen-Containing Heterocycles

Another study explores the reactivity of 3-benzoyl-1,2-dihydroquinoxalin-2-one with hydrazine and thiosemicarbazide, leading to the formation of corresponding hydrazone and thiosemicarbazone. This process further extends to yield 3-(α-arylazobenzylidene)-1,2,3,4-tetrahydroquinoxalin-2-ones, tautomeric to their respective arylhydrazones, through intramolecular cyclocondensation. The research elucidates the pathway towards 3-phenylpyrazolo[3,4-b]quinoxalines (3-phenylflavazoles), highlighting a method for synthesizing flavazole structures under specific conditions (Mamedov et al., 2003).

Development of Trifluoromethylated Tetrahydrobenzo[g]chromene Derivatives

The efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates showcases the application of one-pot multicomponent reactions. This synthesis process, facilitated by the combination of ammonium acetate and acetic acid, underscores the potential of trifluoromethylated compounds in creating structurally diverse molecules through Knoevenagel condensation followed by Michael addition and regioselective intramolecular annulation (Duan et al., 2013).

Experimental and Theoretical Studies on Fluorinated Heterocycles

Research focusing on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation presents a novel approach to developing compounds critical in pharmaceutical and agrochemical industries. The study describes the synthesis of monofluorinated alkene and gem-difluorinated dihydroisoquinolin-1(2H)-ones, emphasizing the synthetic potential and mechanistic insights provided by density functional theory (DFT) studies. These findings highlight the importance of fluorinated heterocycles and the mechanisms behind their formation (Wu et al., 2017).

Safety And Hazards

The safety data sheet for 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)11-5-3-4-10(8-11)15(23)21-9-14(22)20-12-6-1-2-7-13(12)21/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOHJWISMGJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

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